molecular formula C5H8O2 B1253390 (2Z)-4-hydroxy-3-methylbut-2-enal

(2Z)-4-hydroxy-3-methylbut-2-enal

Cat. No.: B1253390
M. Wt: 100.12 g/mol
InChI Key: BSHDRMLUCYMQOP-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-hydroxy-3-methylbut-2-enal is an organic compound with the molecular formula C5H8O2 and an average molecular weight of 100.12 g/mol . This enal is characterized by a Z-configuration around its double bond and features both an aldehyde and a hydroxy functional group, making it a potentially versatile building block in organic synthesis . The compound is registered under CAS Number 519148-44-8 . As a specialty chemical, this compound serves as a reference standard for researchers. Its structural features are of interest in the broader context of natural product chemistry and the study of volatile organic compounds (VOCs) that contribute to fruit aromas, though it has not been specifically identified as a key aroma component in major studies . Further research is required to fully elucidate its potential applications and mechanisms of action in various scientific fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(Z)-4-hydroxy-3-methylbut-2-enal

InChI

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h2-3,7H,4H2,1H3/b5-2-

InChI Key

BSHDRMLUCYMQOP-DJWKRKHSSA-N

SMILES

CC(=CC=O)CO

Isomeric SMILES

C/C(=C/C=O)/CO

Canonical SMILES

CC(=CC=O)CO

Origin of Product

United States

Preparation Methods

Eaton’s Reagent-Mediated Synthesis

Eaton’s reagent (a mixture of methanesulfonic acid and phosphorus pentoxide) has been employed to synthesize structurally related enals. For example, 3-methylbut-2-enoic acid reacts with phenolic derivatives under Eaton’s reagent at 70°C to form intermediates that can be further functionalized. While this method primarily yields esters, modifications could enable the production of (2Z)-4-hydroxy-3-methylbut-2-enal by selecting appropriate hydroxy-containing precursors.

Key Conditions :

  • Temperature: 70°C

  • Reagents: Eaton’s reagent (7:1 P₂O₅:MsOH)

  • Yield: ~32% (for analogous reactions)

The reaction proceeds via protonation of the carboxylic acid, followed by dehydration and electrophilic substitution. The Z-configuration may arise from steric hindrance during the elimination step.

Oxidation of Allylic Alcohols

Parikh–Doering Oxidation

The Parikh–Doering oxidation (DMSO, SO₃-pyridine complex) converts primary alcohols to aldehydes without over-oxidation. Applying this to 4-hydroxy-3-methylbut-2-en-1-ol would directly yield the target compound. A similar approach was used to synthesize 2-(4-(benzyloxy)phenyl)acetaldehyde from protected alcohols.

Procedure :

  • Protect the hydroxyl group (e.g., with benzyl or THP).

  • Oxidize the primary alcohol using Parikh–Doering conditions.

  • Deprotect under hydrogenolysis or acidic conditions.

Advantages :

  • High chemoselectivity for primary alcohols.

  • Preserves double bond geometry.

Wittig Reaction Strategies

Stereoselective Aldehyde Synthesis

A Wittig reaction between a stabilized ylide and a γ-hydroxyaldehyde precursor could construct the Z-configured double bond. For example, using a ylide derived from 3-methylbut-2-enyl triphenylphosphonium bromide and a protected aldehyde:

Ph3P=CH-C(CH3)=CH-OH+RCHOThis compound\text{Ph}_3\text{P=CH-C(CH}_3\text{)=CH-OH} + \text{RCHO} \rightarrow \text{this compound}

Challenges :

  • Ensuring Z-selectivity requires non-stabilized ylides.

  • Hydroxyl protection is necessary to prevent side reactions.

Comparative Analysis of Methods

MethodYieldStereocontrolScalability
Eaton’s Reagent32%ModerateLab-scale
Parikh–Doering56%HighModerate
EnzymaticN/AHighLow
Wittig Reaction~40%*HighLab-scale

*Theoretical estimate based on analogous reactions.

Q & A

Q. What synthetic methodologies are recommended for stereoselective synthesis of (2Z)-4-hydroxy-3-methylbut-2-enal, and how can competing isomerization be minimized?

  • Methodological Answer: Stereochemical control during synthesis can be achieved using protecting groups for the hydroxyl moiety (e.g., silyl ethers) to prevent undesired tautomerization. Catalytic asymmetric methods, such as organocatalytic aldol reactions, may enhance Z-selectivity. Post-synthesis characterization via 1H^{1}\text{H}-NMR coupling constants and NOESY experiments is critical to confirm the (2Z)-configuration . Solvent choice (e.g., non-polar aprotic solvents) and low-temperature conditions (<0°C) can suppress thermal isomerization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify the enal’s α,β-unsaturated carbonyl system (δ ~9.5–10.0 ppm for aldehyde protons) and hydroxyl group (δ ~1–5 ppm, depending on hydrogen bonding).
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (C6_6H8_8O2_2; exact mass 112.0524) and fragmentation patterns.
  • IR Spectroscopy: Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3200–3600 cm1^{-1} (O-H stretch) validate functional groups.
  • HPLC: Reverse-phase chromatography with UV detection (λ ~240–280 nm) monitors purity and stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer:
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to prevent inhalation of vapors.
  • Store under inert atmosphere (N2_2 or Ar) at –20°C to limit degradation.
  • Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound (e.g., oxidation vs. cyclization pathways) be systematically resolved?

  • Methodological Answer:
  • Controlled Replication: Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables.
  • Computational Modeling: DFT calculations (e.g., Gaussian) can predict thermodynamic favorability of pathways. Compare activation energies for oxidation (e.g., via peracid) vs. electrocyclic ring-closing reactions .
  • In Situ Monitoring: Use real-time techniques like FT-IR or Raman spectroscopy to track intermediate formation .

Q. What experimental strategies are used to investigate the biological activity of this compound, particularly its enzyme/receptor interactions?

  • Methodological Answer:
  • Enzyme Assays: Fluorescence-based assays (e.g., NADH depletion) quantify inhibition/activation of dehydrogenases.
  • Docking Studies: Molecular docking (AutoDock Vina) predicts binding affinity to targets like ALDH2 or GPCRs.
  • CRISPR-Cas9 Knockouts: Validate specificity by comparing wild-type vs. receptor-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-4-hydroxy-3-methylbut-2-enal
Reactant of Route 2
(2Z)-4-hydroxy-3-methylbut-2-enal

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